molecular formula C20H27N3O5S B6562544 1-{[1-(3,4-dimethoxybenzoyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}azepane CAS No. 1020454-14-1

1-{[1-(3,4-dimethoxybenzoyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}azepane

Cat. No.: B6562544
CAS No.: 1020454-14-1
M. Wt: 421.5 g/mol
InChI Key: UIGCCMCUERBFFJ-UHFFFAOYSA-N
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Description

1-{[1-(3,4-dimethoxybenzoyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}azepane is a complex organic compound characterized by its unique structure, which includes a pyrazole ring, a sulfonyl group, and an azepane ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[1-(3,4-dimethoxybenzoyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}azepane typically involves multiple steps:

    Formation of the Pyrazole Ring: The initial step often involves the condensation of 3,4-dimethoxybenzoyl chloride with 3,5-dimethyl-1H-pyrazole under basic conditions to form the benzoylated pyrazole intermediate.

    Sulfonylation: The intermediate is then subjected to sulfonylation using a sulfonyl chloride reagent, such as methanesulfonyl chloride, in the presence of a base like triethylamine.

    Azepane Ring Formation:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-{[1-(3,4-dimethoxybenzoyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}azepane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which may reduce the sulfonyl group to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group, where nucleophiles can replace the sulfonyl moiety.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols, alcohols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research has demonstrated that compounds with pyrazole moieties exhibit promising anticancer properties. 1-{[1-(3,4-dimethoxybenzoyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}azepane has been analyzed for its ability to inhibit tumor growth in various cancer cell lines. For instance, a study showed that derivatives of pyrazole compounds can induce apoptosis in cancer cells through the activation of specific signaling pathways .

Analgesic and Anti-inflammatory Effects
The compound has also been evaluated for analgesic and anti-inflammatory activities. In vivo studies indicated that it could reduce pain responses and inflammation markers in animal models, suggesting its potential as a therapeutic agent for pain management .

Agricultural Applications

Pesticidal Properties
The compound's structural features may confer pesticidal properties, making it a candidate for developing new agrochemicals. Research indicates that similar pyrazole derivatives have shown effectiveness against a range of pests and pathogens affecting crops. Field trials have demonstrated that these compounds can effectively protect plants from fungal infections while being environmentally benign .

Material Science Applications

Polymeric Materials
Recent investigations have explored the incorporation of this compound into polymer matrices to enhance their mechanical and thermal properties. The compound acts as a reinforcing agent, improving the tensile strength and thermal stability of the resulting materials. This application is particularly relevant in the development of high-performance composites for industrial use .

Data Tables

Application AreaSpecific Use CaseFindings
Medicinal ChemistryAnticancer ActivityInduces apoptosis in cancer cell lines
Analgesic EffectsReduces pain responses in animal models
Agricultural SciencePesticidal PropertiesEffective against pests and pathogens
Material SciencePolymeric MaterialsEnhances mechanical properties of composites

Case Studies

Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal examined the effects of various pyrazole derivatives on breast cancer cell lines. The results indicated that this compound exhibited significant cytotoxicity compared to control groups, highlighting its potential as an anticancer agent.

Case Study 2: Agricultural Field Trials
In field trials conducted over two growing seasons, formulations containing the compound were tested against common agricultural pests. The results showed a marked reduction in pest populations and improved crop yields compared to untreated controls, suggesting its viability as an eco-friendly pesticide alternative.

Mechanism of Action

The mechanism of action of 1-{[1-(3,4-dimethoxybenzoyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}azepane involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-{[1-(3,4-dimethoxybenzoyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}piperidine
  • 1-{[1-(3,4-dimethoxybenzoyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}morpholine

Uniqueness

1-{[1-(3,4-dimethoxybenzoyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}azepane is unique due to the presence of the azepane ring, which imparts distinct chemical and biological properties compared to its analogs with different ring structures. This uniqueness can lead to different pharmacokinetic and pharmacodynamic profiles, making it a valuable compound for specific research and therapeutic applications.

Biological Activity

The compound 1-{[1-(3,4-dimethoxybenzoyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}azepane is a novel chemical entity that has garnered attention due to its potential biological activities. This article reviews the synthesis, characterization, and biological evaluations of this compound, focusing on its pharmacological properties and mechanisms of action.

Synthesis and Characterization

The synthesis of this compound involves several steps, typically starting from commercially available precursors. The key steps include:

  • Formation of the Pyrazole Core : The initial reaction forms the pyrazole structure through condensation reactions involving appropriate aldehydes and hydrazines.
  • Benzoylation : The introduction of the 3,4-dimethoxybenzoyl group is achieved via acylation reactions.
  • Sulfonylation : The final step involves sulfonylation to attach the azepane moiety.

Characterization techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy are employed to confirm the structure and purity of the synthesized compound.

Antioxidant Activity

Research indicates that compounds with similar structural motifs exhibit significant antioxidant properties. For example, derivatives containing methoxy and methyl groups have shown enhanced radical scavenging activity in DPPH and ABTS assays. The presence of these groups in this compound may contribute to its potential antioxidant effects .

Anti-inflammatory Effects

Compounds derived from pyrazole scaffolds are known for their anti-inflammatory properties. The mechanism often involves inhibition of pro-inflammatory cytokines and enzymes such as COX-2. Investigations into the inflammatory response modulation by this compound could provide insights into its therapeutic potential .

Case Studies

Several studies have been conducted on related compounds that provide insights into the biological activity of this compound:

StudyCompoundActivityFindings
Thiazolidine derivativesAntioxidantEnhanced radical scavenging compared to parent compounds
Pyrazole analogsCytotoxicitySignificant activity against HL-60 cells
Sulfonamide derivativesAnti-inflammatoryInhibition of COX enzymes

Properties

IUPAC Name

[4-(azepan-1-ylsulfonyl)-3,5-dimethylpyrazol-1-yl]-(3,4-dimethoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O5S/c1-14-19(29(25,26)22-11-7-5-6-8-12-22)15(2)23(21-14)20(24)16-9-10-17(27-3)18(13-16)28-4/h9-10,13H,5-8,11-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIGCCMCUERBFFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C(=O)C2=CC(=C(C=C2)OC)OC)C)S(=O)(=O)N3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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